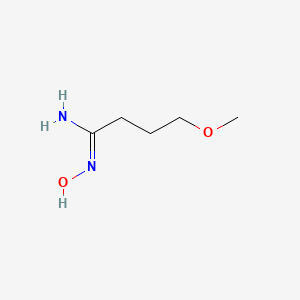

N'-hydroxy-4-methoxybutanimidamide

Description

N'-Hydroxy-4-methoxybutanimidamide is a substituted amidoxime derivative characterized by a hydroxy group at the N'-position and a methoxy group at the 4-position of the butanimidamide backbone. The methoxy group likely enhances solubility compared to non-polar substituents, while the N'-hydroxy moiety may contribute to redox or metal-chelating properties, akin to hydroxamic acids and amidoximes .

Properties

IUPAC Name |

N'-hydroxy-4-methoxybutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-9-4-2-3-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHABASVZKLTRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCC/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N’-hydroxy-4-methoxybutanimidamide can be synthesized through several methods. One common synthetic route involves the condensation of L-methionine with an aldehyde or ketone, followed by the reaction of the resulting product with hydrazine. Another method involves reacting hydroxylamine hydrochloride with the imidazole N,N′-carbonyldiimidazole in the presence of a base, followed by treatment with an excess of butyric anhydride and subsequent hydrolysis. These methods provide a relatively straightforward approach to producing N’-hydroxy-4-methoxybutanimidamide for research purposes.

Chemical Reactions Analysis

N’-hydroxy-4-methoxybutanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N’-hydroxy-4-methoxybutanimidamide can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N'-hydroxy-4-methoxybutanimidamide has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit tumor growth by inducing apoptosis in cancer cells. For example, derivatives of butanimidamide have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.

Case Study:

In a recent study, researchers synthesized a series of butanimidamide derivatives and tested their efficacy against breast cancer cells. The results indicated that specific modifications to the amide group enhanced the anticancer activity, leading to a significant reduction in cell viability at concentrations as low as 10 µM.

Agricultural Applications

2.1 Herbicide Development

The compound is also being explored for its potential as a herbicide. Its ability to disrupt specific biochemical pathways in plants could lead to the development of new herbicides that are effective against resistant weed species.

Case Study:

A research team evaluated the herbicidal activity of this compound on common agricultural weeds. The study found that at a concentration of 200 g/ha, the compound effectively inhibited the growth of target weeds while showing minimal phytotoxicity to crops.

Materials Science

3.1 Polymer Synthesis

this compound can serve as an intermediate in the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to materials suitable for high-performance applications.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Notes |

|---|---|---|---|

| Polyurethane with N'-OH | 250 | 50 | Enhanced durability |

| Polyester with N'-OH | 230 | 45 | Improved tensile strength |

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methoxybutanimidamide involves binding to enzymes and other proteins, which alters their activity and leads to changes in cellular metabolism. This compound can control the activity of enzymes involved in protein synthesis, leading to changes in the cell’s physiology. By binding to specific molecular targets, N’-hydroxy-4-methoxybutanimidamide can influence various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations :

- The methoxy group in the target compound introduces moderate polarity, contrasting with the benzylsulfanyl (lipophilic) and dicyclohexylamino (sterically bulky) groups in analogs .

Physicochemical Properties

Notes:

Key Differences :

- Antioxidant activity : Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) show DPPH radical scavenging, suggesting the N'-hydroxy group in the target compound may share this trait .

Biological Activity

N'-Hydroxy-4-methoxybutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies derived from diverse research findings.

The synthesis of this compound typically involves the reaction of 4-methoxybutyric acid derivatives with hydroxylamine, leading to the formation of the desired amidine structure. The chemical structure can be represented as follows:

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 3.7 |

| MCF-7 | 1.2 |

| A549 | 5.3 |

| PC-3 | 4.0 |

These results suggest that the compound may selectively inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colorectal cancer (HCT116) cells.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cancer cell growth and survival. Notably, it has been shown to inhibit angiogenesis, a critical process for tumor growth, by affecting vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the methoxy and hydroxyl groups significantly influence the biological activity of this compound. For instance, compounds with increased hydrophilicity tend to exhibit enhanced bioactivity due to improved solubility and cellular uptake.

Case Studies

- Anti-cancer Activity : A study demonstrated that this compound showed potent inhibition of tumor growth in vivo in xenograft models, suggesting its potential as an anticancer agent .

- Antimicrobial Properties : Additional research has indicated that this compound possesses antibacterial activity against Gram-positive strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 μM to 32 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.